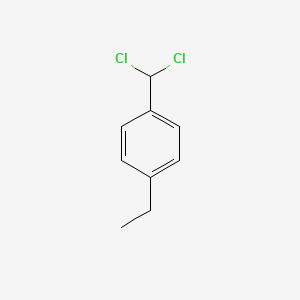

1-(Dichloromethyl)-4-ethylbenzene

Description

1-(Dichloromethyl)-4-ethylbenzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a dichloromethyl (-CHCl₂) group at the 1-position and an ethyl (-C₂H₅) group at the 4-position. This structure confers unique physicochemical properties, making it relevant in organic synthesis, material science, and pharmaceutical research.

Key features include:

- Molecular Formula: C₉H₁₀Cl₂ (assuming ethyl substitution).

- Reactivity: The dichloromethyl group is electron-withdrawing, enhancing electrophilic substitution reactions on the aromatic ring.

- Applications: Potential intermediates in agrochemicals, pharmaceuticals, and polymers, though specific studies are sparse .

Properties

CAS No. |

54789-29-6 |

|---|---|

Molecular Formula |

C9H10Cl2 |

Molecular Weight |

189.08 g/mol |

IUPAC Name |

1-(dichloromethyl)-4-ethylbenzene |

InChI |

InChI=1S/C9H10Cl2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,9H,2H2,1H3 |

InChI Key |

PWKUMFYUILTTMD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Dichloromethyl)benzene

- Structure : Benzene with a dichloromethyl group (-CHCl₂) at the 1-position (CAS 98-87-3) .

- Comparison :

- Reactivity : Lacks the ethyl group, making it less sterically hindered but similarly reactive in electrophilic substitutions.

- Physical Properties : Lower molecular weight (C₇H₆Cl₂) and boiling point compared to the ethyl-substituted derivative.

- Applications : Used as a precursor in dye synthesis and polymer modification .

1-(Chloromethyl)-4-ethylbenzene

- Comparison :

- Reactivity : The chloromethyl group is less electron-withdrawing than dichloromethyl, leading to slower reaction kinetics in substitution reactions.

- Synthetic Utility : Used in synthesizing triazolopyrimidines (e.g., D2-3b in ), highlighting its role in heterocyclic chemistry.

- Physical State : Likely a liquid at room temperature, similar to 1-(bromomethyl)-4-ethylbenzene (boiling point 84°C) .

1-Bromo-4-(dichloromethyl)benzene (4c)

- Structure : Benzene with a dichloromethyl group at the 1-position and bromine at the 4-position (synthesized in ).

- Comparison: Reactivity: Bromine’s electronegativity enhances para-directing effects, differing from ethyl’s electron-donating nature. Applications: Intermediate in bioactive molecule synthesis, with anticancer activity observed in related dichloromethyl compounds .

1-(Bromomethyl)-4-ethylbenzene

- Structure : Benzene with bromomethyl (-CH₂Br) and ethyl groups at the 1- and 4-positions (CAS 57825-30-6) .

- Comparison :

- Physical Properties : Boiling point 84°C, density 1.312 g/cm³. The dichloromethyl analog likely has higher density and boiling point due to increased molecular weight.

- Reactivity : Bromine’s leaving group ability makes it superior in nucleophilic substitutions compared to chlorine derivatives.

Research Findings and Implications

- Synthetic Routes : highlights the use of triphenylphosphine oxide in dichloromethylation, suggesting a viable pathway for synthesizing 1-(Dichloromethyl)-4-ethylbenzene by substituting bromine with ethyl .

- Environmental Behavior: Ethyl groups may enhance lipophilicity, affecting solubility and environmental persistence compared to non-alkylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.